

# Velmupressin Acetate: A Technical Whitepaper on its Chemical Structure and Properties

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## Compound of Interest

Compound Name: Velmupressin acetate

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## Abstract

**Velmupressin acetate** is a synthetic peptide analogue that has emerged as a potent and selective agonist for the vasopressin V2 receptor. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Velmupressin acetate**. Detailed methodologies for its synthesis and characterization, alongside an exploration of its mechanism of action and associated signaling pathways, are presented to serve as a valuable resource for researchers and professionals in the field of drug development. Notably, this guide clarifies that Velmupressin is a selective V2 receptor agonist, a crucial distinction for its therapeutic applications.

## Chemical Structure and Physicochemical Properties

**Velmupressin acetate** is a cyclic peptide with a complex chemical structure. Its systematic name is c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-d-Arg-NEt<sub>2</sub> acetate.<sup>[1]</sup> The core structure consists of a cyclic hexapeptide linked to a tripeptide side chain.

## Chemical Identity

Property	Value	Reference
Molecular Formula	C44H64ClN11O10S2	[2][3]
Molecular Weight	1006.63 g/mol	[1][2][3]
CAS Number	1647120-04-4	[2]
Appearance	White to off-white solid	[1][3]

## Physicochemical Data

Detailed experimental data on the solubility, pKa, and comprehensive stability profile of **Velmupressin acetate** are not widely published. However, general handling and storage recommendations are available.

Property	Recommendation	Reference
Storage (Powder)	-20°C for up to 2 years, -80°C for long-term storage.	[3]
Storage (in solvent)	-20°C for up to 1 month, -80°C for up to 6 months.	[3]
Purity (typical)	≥99% (by HPLC)	[3]

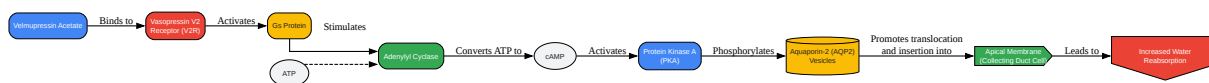
## Pharmacological Properties

### Mechanism of Action: A Selective Vasopressin V2 Receptor Agonist

Contrary to some initial classifications, Velmupressin is a potent and highly selective agonist of the vasopressin V2 receptor (V2R).[1][4] It exhibits significantly lower affinity for the V1a, V1b, and oxytocin receptors. This selectivity is a key feature that distinguishes it from the endogenous ligand, arginine vasopressin (AVP), which binds to both V1 and V2 receptors. The primary physiological effect of V2R activation is the regulation of water reabsorption in the kidneys.

### V2 Receptor Signaling Pathway

The activation of the V2 receptor by Velmupressin initiates a well-defined intracellular signaling cascade. This G-protein coupled receptor (GPCR) is primarily coupled to the Gs alpha subunit.



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**Figure 1.** Velmupressin-activated V2 receptor signaling pathway.

## Pharmacological Profile

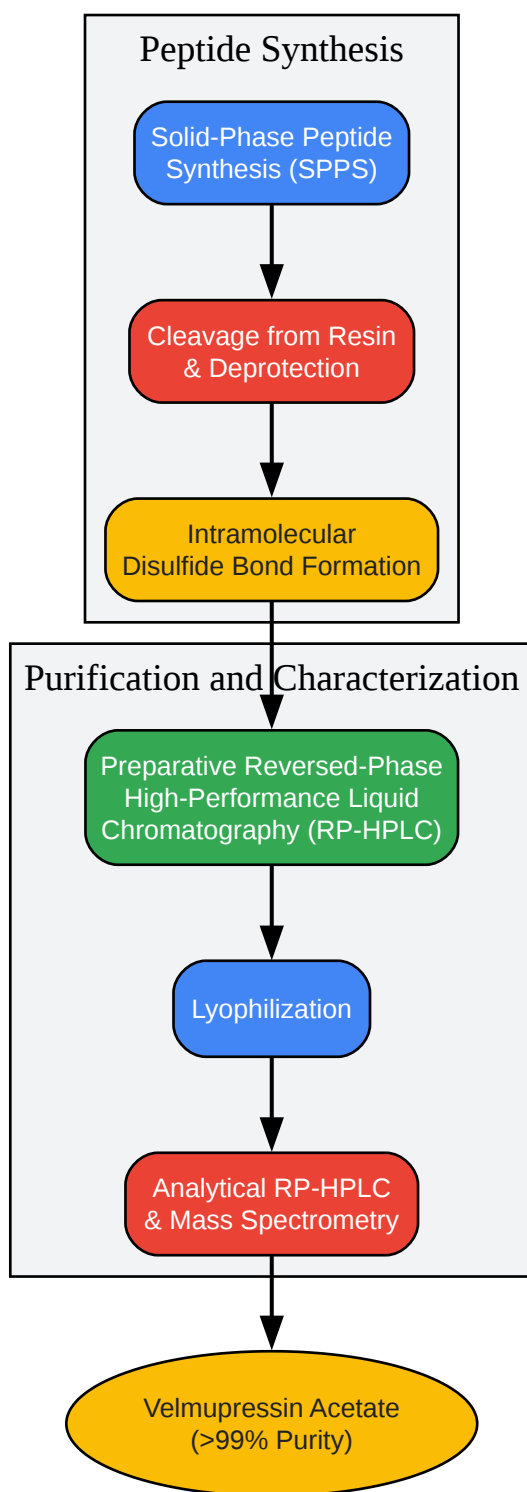
The following table summarizes the in vitro potency of Velmupressin at the human and rat V2 receptors.

Parameter	Species	Value (nM)	Reference
EC50	Human (hV2R)	0.07	[1][4]
EC50	Rat (rV2R)	0.02	[1][4]

## Experimental Protocols

The following sections outline the general methodologies for the synthesis, purification, and pharmacological characterization of **Velmupressin acetate**, based on standard peptide chemistry and receptor biology techniques. For specific details, readers are encouraged to consult the primary literature, particularly the work by Wiśniewski et al. (2019) in the Journal of Medicinal Chemistry, which describes the discovery of Velmupressin.

## Synthesis and Purification Workflow



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**Figure 2.** General workflow for the synthesis and purification of **Velmupressin acetate**.

3.1.1. Solid-Phase Peptide Synthesis (SPPS): The linear peptide sequence is typically assembled on a solid support resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Automated peptide synthesizers are often employed for this process.

3.1.2. Cleavage and Deprotection: Following the completion of the peptide chain assembly, the peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

3.1.3. Cyclization: The intramolecular disulfide bond between the cysteine residues is formed through oxidation, often by air oxidation in a dilute aqueous solution at a slightly alkaline pH.

3.1.4. Purification: The crude cyclic peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

3.1.5. Characterization: The purity of the final product is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry.

## Pharmacological Characterization

### 3.2.1. Radioligand Binding Assays:

- Objective: To determine the binding affinity of **Velmupressin acetate** for the V2 receptor.
- Methodology:
  - Cell membranes expressing the recombinant human V2 receptor are prepared.
  - A constant concentration of a radiolabeled vasopressin analogue (e.g., [3H]-Arginine Vasopressin) is incubated with the cell membranes in the presence of increasing concentrations of **Velmupressin acetate**.
  - The reaction is allowed to reach equilibrium.
  - Bound and free radioligand are separated by rapid filtration.
  - The amount of bound radioactivity is quantified by liquid scintillation counting.

- The  $K_i$  (inhibitory constant) is calculated from the  $IC_{50}$  (half-maximal inhibitory concentration) value.

### 3.2.2. In Vitro Functional Assays (cAMP Accumulation):

- Objective: To determine the functional potency ( $EC_{50}$ ) of **Velmupressin acetate** at the V2 receptor.
- Methodology:
  - Cells stably expressing the human V2 receptor (e.g., HEK-293 or CHO cells) are cultured.
  - The cells are treated with increasing concentrations of **Velmupressin acetate**.
  - Following incubation, the cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using a competitive immunoassay (e.g., HTRF, ELISA).
  - The  $EC_{50}$  value, the concentration of agonist that produces 50% of the maximal response, is determined by non-linear regression analysis of the dose-response curve.

## Conclusion

**Velmupressin acetate** is a meticulously designed synthetic peptide with high potency and selectivity for the vasopressin V2 receptor. Its distinct pharmacological profile makes it a valuable tool for research into the V2 receptor signaling pathway and its physiological roles. The methodologies outlined in this guide provide a framework for the synthesis, purification, and pharmacological evaluation of this and similar peptide-based compounds. A clear understanding of its chemical properties and mechanism of action is paramount for its application in preclinical and clinical research.

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## References

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